

6-Bromoisoindolin-1-one CAS number and structure

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Compound of Interest

Compound Name: **6-Bromoisoindolin-1-one**

Cat. No.: **B1291662**

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Technical Guide: 6-Bromoisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisoindolin-1-one is a synthetic organic compound belonging to the isoindolinone class of molecules. The isoindolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of **6-Bromoisoindolin-1-one**, including its chemical properties, synthesis, and potential therapeutic applications based on the activities of related isoindolinone derivatives.

Chemical Identity and Structure

CAS Number: 675109-26-9

Molecular Structure:



Image Caption: Chemical structure of **6-Bromoisoindolin-1-one**.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Bromoisoindolin-1-one** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₆ BrNO	[1]
Molecular Weight	212.04 g/mol	[2][3]
Appearance	White to off-white solid/crystalline powder	[4]
Melting Point	~156-158°C	[4]
Boiling Point (Predicted)	431.7 ± 45.0 °C	[2]
Density (Predicted)	1.666 ± 0.06 g/cm ³	[2]
Solubility	Soluble in organic solvents such as chloroform, ethanol, dichloromethane, and ether.	[4]
Storage	Sealed in a dry place at room temperature.	[3]

Synthesis of 6-Bromoisoindolin-1-one

A detailed experimental protocol for the synthesis of **6-Bromoisoindolin-1-one** has been described in patent CN105153013A. The synthesis involves a multi-step process starting from 2-benzofuranone.

Experimental Protocol: Synthesis

Step 1: Bromination

- To a solution of 2-benzofuranone (Compound I) in a suitable organic solvent (e.g., trichloromethane and acetic acid), add N-bromosuccinimide (NBS) in a 1:1.2 molar ratio.
- Reflux the mixture at 40-60°C for 4-6 hours.

- After the reaction, concentrate the solution to obtain a mixture of brominated intermediates (Compound IIa and IIb).

Step 2: Hydrolysis

- To the crude product from the previous step dissolved in methanol, add a 2M NaOH solution at room temperature (the molar ratio of sodium hydroxide to Compound IIa should be 1.5:1).
- Stir the mixture for 2 hours.
- Remove the solvent under reduced pressure and recrystallize the solid residue from a suitable solvent system (e.g., methanol, ethanol, water, or a mixture thereof) to obtain pure 5-bromo-2-hydroxymethyl-benzoic acid sodium salt (Compound IIIa).

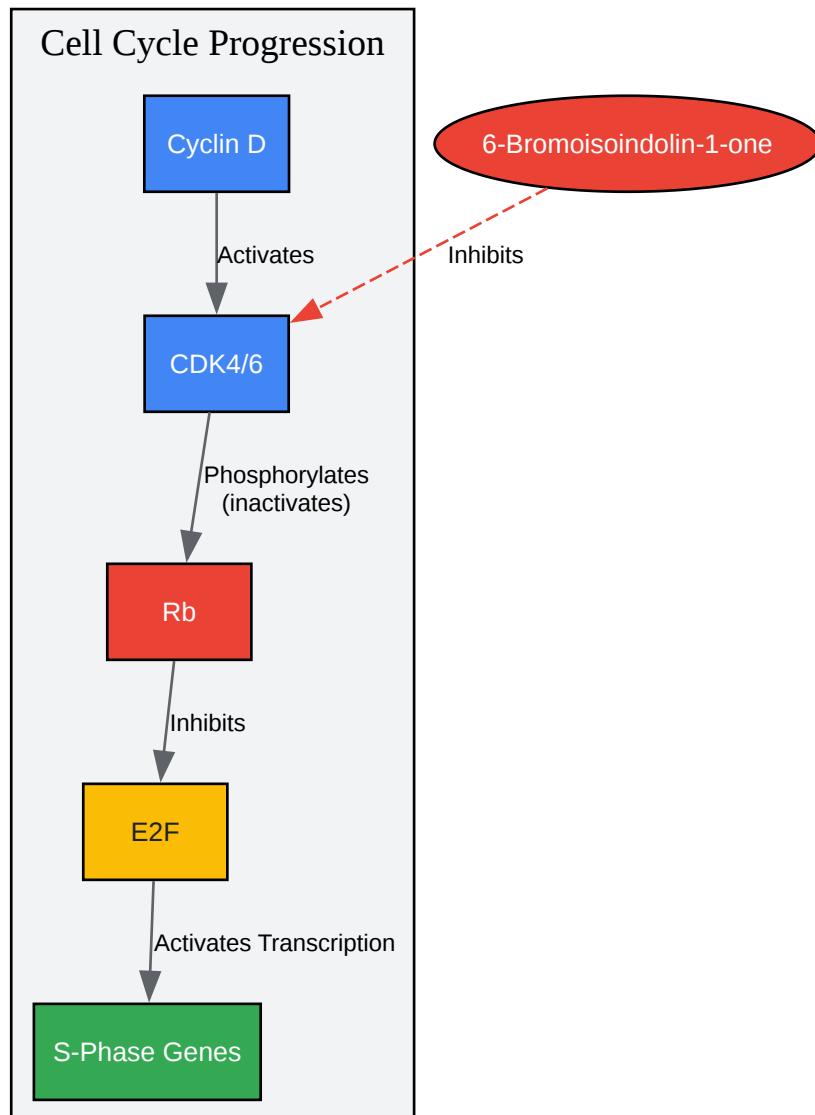
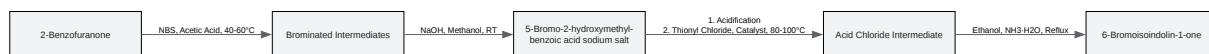
Step 3: Cyclization and Chlorination

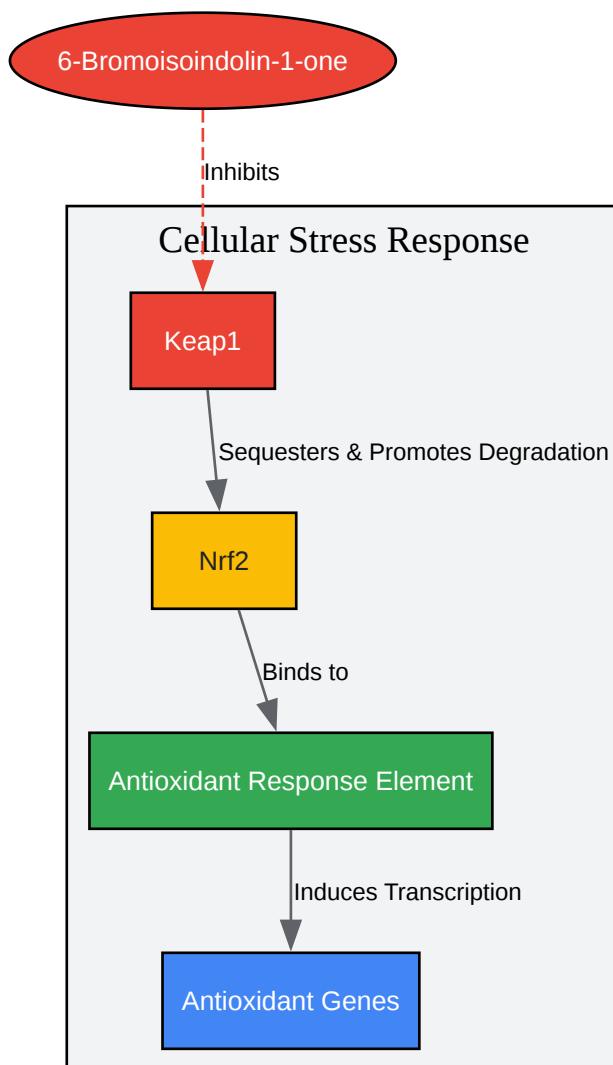
- The patent describes further steps of cyclization under acidic conditions, followed by reaction with thionyl chloride in the presence of a catalyst (e.g., boron trifluoride diethyl etherate and benzyltriethylammonium chloride) in an organic solvent like dimethylbenzene at 80-100°C to yield the corresponding acid chloride (Compound IV).[5]

Step 4: Amination

- Reflux the resulting acid chloride (Compound IV) in ethanol for 2-3 hours.
- Add aqueous ammonia (25% mass fraction, 10 equivalents) and continue to reflux for another 4-6 hours.
- Monitor the reaction by thin-layer chromatography.
- Once the reaction is complete, concentrate the solution to remove ethanol, leading to the precipitation of the final product, **6-Bromoisoindolin-1-one** (Compound V).[5]

Synthesis Workflow



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